molecular formula C22H23N5OS B2862477 N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1203306-90-4

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2862477
CAS No.: 1203306-90-4
M. Wt: 405.52
InChI Key: RPWCFANCEMUFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazole-5-carboxamide derivative featuring a benzothiazole core substituted with methyl groups at positions 4 and 7, a propan-2-yl group at position 1 of the pyrazole ring, and a pyridin-3-ylmethyl moiety as the N-alkyl substituent. Its structural complexity arises from the integration of heterocyclic systems (pyrazole, benzothiazole, and pyridine), which are known to enhance bioactivity and binding specificity in pharmaceutical contexts.

Properties

IUPAC Name

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2-propan-2-yl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5OS/c1-14(2)27-18(9-11-24-27)21(28)26(13-17-6-5-10-23-12-17)22-25-19-15(3)7-8-16(4)20(19)29-22/h5-12,14H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWCFANCEMUFCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=NN4C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of pyrazole derivatives, which are widely studied for their pharmacological properties. Below is a detailed comparison with analogous compounds, focusing on synthetic pathways, substituent effects, and functional outcomes.

Substituent Impact on Physicochemical Properties

Compound Name Key Substituents LogP<sup>*</sup> Aqueous Solubility (µg/mL) Major Synthetic Challenge
Target Compound 4,7-Dimethylbenzothiazole, pyridinylmethyl 3.8 (predicted) ~12 (pH 7.4) Steric hindrance during N-alkylation
4-Cyanopyrazole Derivatives Phenyl, cyano 2.1 ~45 Product mixture requiring chromatography
5-Aminopyrazole Derivatives Phenyl, amino 1.5 ~120 Low yield of minor product

<sup>*</sup>LogP values calculated using Molinspiration software.

Biological Activity

N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-1-(propan-2-yl)-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a benzothiazole moiety, a pyrazole ring, and various substituents that contribute to its biological activity. The molecular formula is C₁₈H₁₈N₄OS, with a molecular weight of approximately 358.43 g/mol.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of the Compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus31.25
Escherichia coli62.5
Mycobacterium tuberculosis40

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC₅₀ values indicating significant cytotoxicity compared to standard chemotherapeutics like cisplatin . The mechanism of action appears to involve the inhibition of specific kinases associated with cell proliferation.

Table 2: Cytotoxicity Against Cancer Cell Lines

Cell LineIC₅₀ (µM)Reference
MCF-715
A54920

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, the compound has shown promise in neuroprotection. Studies indicate that it can inhibit oxidative stress-induced neuronal cell death in models of neurodegenerative diseases . This effect is likely mediated through the modulation of signaling pathways involved in apoptosis and inflammation.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Antimicrobial Mechanism : It may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways.
  • Anticancer Mechanism : The compound likely inhibits key kinases involved in cancer cell proliferation and survival pathways.
  • Neuroprotective Mechanism : It appears to reduce oxidative stress and modulate inflammatory responses in neuronal cells.

Case Studies

Several case studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that the compound effectively reduced bacterial load in infected mice models, showcasing its potential as an antibiotic agent .
  • Anticancer Study : In vivo studies using xenograft models showed significant tumor growth inhibition when treated with this compound compared to controls .

Q & A

Basic: What are the critical steps for optimizing multi-step synthesis routes for this compound?

Methodological Answer:

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF, ethanol) to enhance reactivity and solubility of intermediates. For example, K₂CO₃ in DMF facilitates nucleophilic substitutions .
  • Catalyst Optimization : Employ mild bases like K₂CO₃ (1.2 mmol stoichiometry) to avoid side reactions during alkylation .
  • Step-wise Monitoring : Use thin-layer chromatography (TLC) or HPLC to track reaction progress and isolate intermediates .
  • Yield Improvement : Reflux conditions (e.g., ethanol at 80°C for 2–6 hours) improve cyclization efficiency in heterocycle formation .

Basic: Which analytical techniques are essential for confirming the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate substituent positions and regiochemistry of pyrazole and benzothiazole moieties .
  • Mass Spectrometry (LC-MS/HRMS) : Confirms molecular weight and detects impurities .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
  • Elemental Analysis : Ensures stoichiometric purity (>95%) by matching calculated vs. observed C/H/N/S ratios .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:

  • Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .
  • Orthogonal Validation : Use complementary assays (e.g., enzyme inhibition + cell viability) to confirm activity .
  • Structural Confirmation : Re-analyze batch purity via LC-MS; impurities >2% can skew bioactivity results .
  • Meta-analysis : Compare data with structurally analogous compounds (e.g., fluorinated vs. non-fluorinated derivatives) to identify substituent-specific trends .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in ATP-binding pockets or enzyme active sites. Focus on pyrazole and benzothiazole interactions with hydrophobic residues .
  • Pharmacophore Mapping : Identify critical hydrogen bond acceptors (e.g., carboxamide oxygen) and aromatic π-π stacking motifs .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • PASS Online Prediction : Screen for potential off-target effects (e.g., kinase inhibition) using cheminformatics tools .

Advanced: How to design structure-activity relationship (SAR) studies for derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (F, Cl), alkyl (methyl, isopropyl), or electron-withdrawing groups (NO₂) on the benzothiazole or pyridine rings .
  • Bioisosteric Replacement : Replace pyridine with morpholine or thiophene to modulate solubility and target affinity .
  • Activity Comparison : Test derivatives against reference compounds (Table 1).
Derivative SubstituentTarget Affinity (IC₅₀, nM)Solubility (mg/mL)Reference
4,6-Difluoro-benzothiazole12 ± 1.50.8
Non-fluorinated benzothiazole45 ± 3.21.2
Pyridin-3-ylmethyl vs. morpholinoethyl28 vs. 621.5 vs. 2.1

Basic: What solvent systems and catalysts enhance reaction efficiency in its synthesis?

Methodological Answer:

  • Solvent Systems :
    • Polar Aprotic : DMF for SN2 reactions (e.g., alkylation of pyrazole) .
    • Protic : Ethanol for cyclocondensation (reflux at 80°C) .
  • Catalysts :
    • K₂CO₃ (1.2 mmol) for deprotonation in carboxamide formation .
    • DMAP (4-dimethylaminopyridine) accelerates acylation steps .

Advanced: How to assess the compound’s stability under various storage conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Incubate at 40°C/75% RH for 4 weeks; monitor decomposition via HPLC .
  • Light Sensitivity : Expose to UV (254 nm) for 48 hours; quantify photodegradants using LC-MS .
  • pH Stability : Dissolve in buffers (pH 3–9) and measure half-life; carboxamides degrade faster in acidic conditions .

Advanced: What are best practices for conducting molecular docking studies?

Methodological Answer:

  • Protein Preparation : Use PDB structures (e.g., 3ERT for kinases) with resolved water molecules and co-crystallized ligands removed .
  • Ligand Preparation : Generate 3D conformers with Open Babel; assign Gasteiger charges .
  • Grid Box Setup : Center on active site residues (e.g., ATP-binding pocket for kinases) with 20 ų dimensions .
  • Validation : Redock native ligands (RMSD <2.0 Å confirms protocol accuracy) .

Basic: How to troubleshoot low yields in alkylation steps during synthesis?

Methodological Answer:

  • Excess Reagent : Use 1.1–1.3 equivalents of alkylating agent (e.g., RCH₂Cl) to drive reaction completion .
  • Temperature Control : Maintain 25–40°C to avoid side reactions (e.g., over-alkylation) .
  • Purification : Employ silica gel chromatography (hexane/EtOAc gradient) to isolate desired product from byproducts .

Advanced: How to validate the compound’s mechanism of action through biochemical assays?

Methodological Answer:

  • Enzyme Inhibition : Measure IC₅₀ against purified targets (e.g., kinases) using fluorescence-based ADP-Glo assays .
  • Cellular Uptake : Quantify intracellular concentration via LC-MS after 24-hour treatment .
  • Gene Expression Profiling : Perform RNA-seq to identify downstream pathways affected (e.g., apoptosis markers) .
  • Competitive Binding : Use SPR (Surface Plasmon Resonance) to calculate binding kinetics (kₐₙ/kₒff) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.